Evidence Point 1: Regioselective Metalation Capabilities vs. Positional Isomers and Close Analogs
The compound enables a unique bimetallation pathway not possible with its positional isomers or analogs lacking the specific ortho-arrangement of methylthio and trifluoromethyl groups. In contrast to analogs like 4-chloro-3-trifluoromethylthioanisole (CAS 957066-04-5) or 1-chloro-2-methyl-4-(trifluoromethylthio)benzene (CAS 933673-23-5), the target compound can undergo bimetallation. The presence of both the -SMe and -CF3 groups on adjacent carbons allows for the generation of ortho,alpha-dilithiated intermediates, which are valuable synthons for constructing complex heterocycles like benzothiophenes [1].
| Evidence Dimension | Synthetic Versatility: Bimetallation Capability |
|---|---|
| Target Compound Data | Allows ortho,alpha-bimetallation |
| Comparator Or Baseline | Other alkylthio(trifluoromethyl)benzenes without a methylthio group, or with non-adjacent SMe and CF3 groups (e.g., 1-chloro-2-methyl-4-(trifluoromethylthio)benzene, CAS 933673-23-5) |
| Quantified Difference | Bimetallation is exclusive to methylthio derivatives with an ortho-CF3 group; other analogs do not undergo this specific functionalization. |
| Conditions | Reaction with sec-butyllithium or a superbasic mixture (butyllithium/potassium tert-butoxide) [1]. |
Why This Matters
This unique reactivity provides a distinct synthetic advantage, enabling the construction of molecular complexity (e.g., benzothiophenes) that is inaccessible using other commercially available trifluoromethylated building blocks, making it a strategic procurement choice for advanced intermediate synthesis.
- [1] Cabiddu, M. G., Cabiddu, S., Cadoni, E., Corrias, R., Fattuoni, C., Floris, C., & Melis, S. (1997). Metallation reactions XXII. Regioselective metallation of (trifluoromethyl)(alkylthio)benzenes. Journal of Organometallic Chemistry, 531(1-2), 125-140. View Source
